molecular formula C10H9ClO2 B12820989 (E)-Benzyl 3-chloroacrylate

(E)-Benzyl 3-chloroacrylate

Cat. No.: B12820989
M. Wt: 196.63 g/mol
InChI Key: BKGWOYJRJKWXIZ-VOTSOKGWSA-N
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Description

(E)-Benzyl 3-chloroacrylate is an organic compound belonging to the class of acrylic esters It is characterized by the presence of a benzyl group attached to the ester moiety and a chlorine atom on the acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-chloroacrylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-Benzyl 3-chloroacrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the acrylate backbone can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted acrylates.

    Reduction: Formation of benzyl 3-chloropropanol.

    Oxidation: Formation of benzyl 3-chloropropanoic acid or other oxidative cleavage products.

Scientific Research Applications

(E)-Benzyl 3-chloroacrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving acrylate derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of (E)-Benzyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond in the acrylate moiety makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The benzyl group can also participate in stabilizing intermediates during these reactions.

Comparison with Similar Compounds

    Methyl (E)-3-chloroacrylate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl (E)-3-chloroacrylate: Similar structure but with an ethyl group instead of a benzyl group.

    Propyl (E)-3-chloroacrylate: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness: (E)-Benzyl 3-chloroacrylate is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the electronic properties of the acrylate moiety, making it more reactive towards certain nucleophiles and electrophiles.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

benzyl (E)-3-chloroprop-2-enoate

InChI

InChI=1S/C10H9ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+

InChI Key

BKGWOYJRJKWXIZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CCl

Origin of Product

United States

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